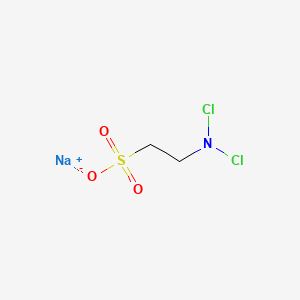
Taurine dichloramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taurine dichloramine, also known as this compound, is a useful research compound. Its molecular formula is C2H4Cl2NNaO3S and its molecular weight is 216.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Applications
1.1 Neurological Disorders
Taurine has shown promise in treating neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. It works by modulating calcium levels, enhancing antioxidant defenses, and reducing excitotoxicity caused by glutamate. Studies indicate that taurine can protect against oxidative stress in neuronal tissues, thereby mitigating damage from conditions like cerebral ischemia and spinal cord injuries .
1.2 Respiratory Health
Research has demonstrated that taurine can alleviate symptoms associated with respiratory conditions. It has been effective in reducing oxidative stress in lung tissues during acute exposures to harmful agents like ozone. In animal studies, taurine administration prior to exposure significantly decreased markers of lung injury and inflammation, suggesting its role as a protective agent against oxidative damage .
1.3 Cardiovascular Benefits
Taurine is recognized for its cardiovascular protective effects. It contributes to lowering blood pressure, improving endothelial function, and reducing the risk of heart diseases. The compound's antioxidative properties help mitigate oxidative stress in cardiac tissues, which is crucial in preventing cardiovascular pathologies .
Cosmetic Applications
2.1 Skin Care Formulations
Taurine dichloramine is increasingly utilized in cosmetic products due to its skin-conditioning properties. It acts as an effective moisturizer and helps improve skin hydration levels. Its antioxidative properties also contribute to protecting skin cells from damage caused by environmental stressors .
2.2 Anti-Aging Products
In anti-aging formulations, this compound is valued for its ability to enhance cellular repair mechanisms and reduce inflammation within the skin. This makes it a popular ingredient in serums and creams aimed at reducing the appearance of fine lines and promoting overall skin health .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Rubio-Casillas et al., 2023 | Neurological Protection | Taurine administration reduced neuronal damage in stroke models by modulating calcium levels and enhancing antioxidant defenses. |
| Chen et al., 2021 | Respiratory Protection | Taurine significantly decreased markers of lung injury in rats exposed to ozone, highlighting its protective role against oxidative stress. |
| Junyent et al., 2009 | Epilepsy Management | Taurine's ability to prevent neuronal depolarization was demonstrated in models of excitotoxicity induced by glutamate, suggesting therapeutic potential for epilepsy treatment. |
Análisis De Reacciones Químicas
Disproportionation Reaction
Taurine dichloramine undergoes pH-dependent disproportionation in aqueous solutions:
2TauNHCl↔TauNCl2+TauNH2
-
Mechanism : Concerted proton and chlorine transfer in the transition state, validated by Brønsted analysis (slopes β=0.55, α=0.48) .
Reaction with Taurine
TauNCl₂ reacts with excess taurine (TauNH₂) to regenerate N-chlorotaurine:
TauNCl2+TauNH2→2TauNHCl
-
Rate dependence : First-order in TauNCl₂ and TauNH₂, with catalysis by general acids (e.g., acetate) .
Oxidative Reactivity
This compound acts as a mild oxidant in biological systems:
-
Inhibits NFκB and STAT3 signaling pathways by oxidizing critical methionine residues .
-
Modulates redox-sensitive transcription factors (e.g., Nrf2), upregulating antioxidant genes like HO-1 and GCLC .
Interaction with Immune Cells
-
Neutrophils : Generated during oxidative burst via myeloperoxidase (MPO)-HOCl system .
-
Anti-inflammatory effects : Suppresses proinflammatory cytokines (e.g., IL-6, VEGF) in rheumatoid fibroblasts .
Stability in Physiological Conditions
Kinetic and Thermodynamic Data
| Reaction | Rate Constant (k) | Conditions | Source |
|---|---|---|---|
| Disproportionation of TauNHCl | 1.1×106M−1 | pH 2–7, 25°C | |
| TauNCl₂ + TauNH₂ → 2 TauNHCl | 3.2×10−3M−1s−1 | pH 7.1, 25°C | |
| HOCl scavenging by taurine | 4.2×103M−1s−1 | pH 7.4, 37°C |
Mechanistic Insights
Propiedades
Número CAS |
80638-45-5 |
|---|---|
Fórmula molecular |
C2H4Cl2NNaO3S |
Peso molecular |
216.02 g/mol |
Nombre IUPAC |
sodium;2-(dichloroamino)ethanesulfonate |
InChI |
InChI=1S/C2H5Cl2NO3S.Na/c3-5(4)1-2-9(6,7)8;/h1-2H2,(H,6,7,8);/q;+1/p-1 |
Clave InChI |
WNTHENRZWZOHIK-UHFFFAOYSA-M |
SMILES |
C(CS(=O)(=O)[O-])N(Cl)Cl.[Na+] |
SMILES canónico |
C(CS(=O)(=O)[O-])N(Cl)Cl.[Na+] |
Key on ui other cas no. |
80638-45-5 |
Sinónimos |
taurine dichloramine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















